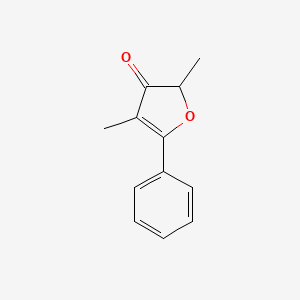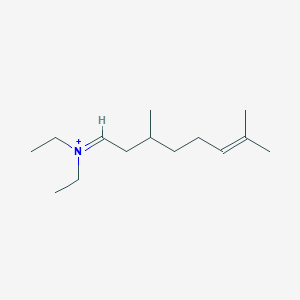![molecular formula C23H23NO2 B14484906 (3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one CAS No. 65406-87-3](/img/structure/B14484906.png)
(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one is a complex organic compound with a unique structure that includes a furan ring, a tetralin moiety, and a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one typically involves a multi-step process. One common method starts with the preparation of the furan-2-one core, followed by the introduction of the tetralin and dimethylamino groups through a series of condensation and substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-one derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one: shares structural similarities with other furan-2-one derivatives and tetralin-based compounds.
2-[2-(Dimethylamino)ethoxy]ethanol: Another compound with a dimethylamino group, but with different functional properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
65406-87-3 |
|---|---|
Molekularformel |
C23H23NO2 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one |
InChI |
InChI=1S/C23H23NO2/c1-24(2)21-11-7-16(8-12-21)13-20-15-22(26-23(20)25)19-10-9-17-5-3-4-6-18(17)14-19/h7-15H,3-6H2,1-2H3/b20-13- |
InChI-Schlüssel |
DNQCQDKYXIGPBU-MOSHPQCFSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC4=C(CCCC4)C=C3 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC4=C(CCCC4)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate](/img/structure/B14484828.png)


![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)

![1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14484889.png)








